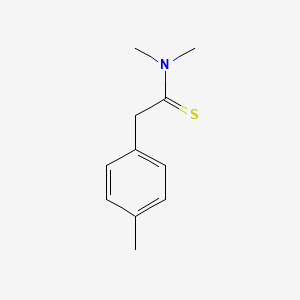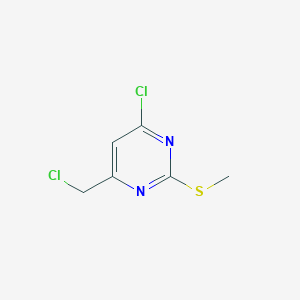
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound. It appears as a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as ethanol, xylene, and formic acid .
Synthesis Analysis
The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through various methods. One common synthesis route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl ether. This results in the formation of 1,3-dichloro-4-(chloromethyl)-5-methoxy pyrimidine. Further chlorination reaction using thionyl chloride leads to the formation of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine .Physical And Chemical Properties Analysis
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as ethanol, xylene, and formic acid .Scientific Research Applications
- Intermediate : It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs .
- Antiviral Agents : Researchers explore its potential as an antiviral agent due to its structural resemblance to nucleobases. By modifying its substituents, they aim to design effective antiviral drugs .
- Crop Protection : By understanding its reactivity and interactions, scientists optimize its use in protecting crops from pests and diseases .
- Color Modulation : By modifying its structure, scientists can fine-tune the color properties of resulting dyes and pigments .
- Surface Modification : Its reactivity allows for surface modification of materials, enhancing their properties or enabling specific interactions .
Organic Synthesis
Pharmaceutical Research
Agrochemicals
Dyestuffs and Pigments
Materials Science
Chemical Biology
Safety and Hazards
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a chemical substance that requires adherence to safety handling procedures. It has irritant properties and may cause irritation and harm to the eyes, skin, and respiratory system. During handling, appropriate protective equipment such as gloves, protective glasses, and respiratory protective equipment should be worn. Direct contact and inhalation of its dust should be avoided. In case of accidental contact, the affected area should be rinsed immediately with plenty of water and medical assistance should be sought .
Future Directions
The future directions of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine would largely depend on its applications. As an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs , its future directions could involve the development of new synthesis methods, applications in the creation of new pharmaceuticals or agrochemicals, or investigations into its physical and chemical properties.
properties
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHUCGUSRVUUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
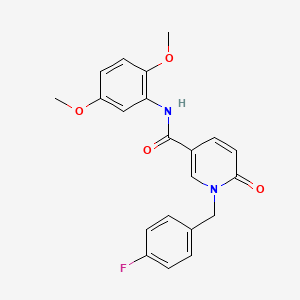
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)
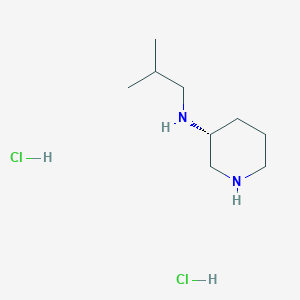
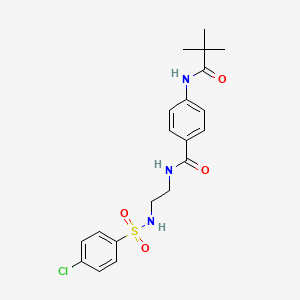
![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)
